

AGI-14100: A Technical Guide on its Impact on 2-Hydroxyglutarate Levels

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical data and methodologies associated with **AGI-14100**, a potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1), and its effect on the oncometabolite 2-hydroxyglutarate (2-HG). **AGI-14100** was a significant developmental precursor to the clinically approved drug Ivosidenib (AG-120). This document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the evaluation of **AGI-14100** and similar mIDH1 inhibitors.

Introduction: The Role of Mutant IDH1 and 2-Hydroxyglutarate in Cancer

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1] These mutations, most commonly occurring at the R132 residue of the enzyme's active site, confer a neomorphic gain-of-function activity. Instead of its normal function of converting isocitrate to α -ketoglutarate (α -KG), the mutant IDH1 enzyme catalyzes the NADPH-dependent reduction of α -KG to D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG, an oncometabolite, competitively inhibits α -KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2][3]

AGI-14100 was developed as a potent and selective inhibitor of mIDH1, with the therapeutic goal of reducing 2-HG levels and restoring normal cellular processes.





AGI-14100: Mechanism of Action and Preclinical Potency

AGI-14100 is an orally available small molecule designed to selectively inhibit the activity of the mutant IDH1 enzyme.[4] While detailed in vivo pharmacodynamic data for **AGI-14100** is limited in publicly available literature, its in vitro potency has been characterized in various cancer cell lines harboring the IDH1-R132H mutation.

Quantitative Data: In Vitro Efficacy of AGI-14100

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for **AGI-14100** in different human cancer cell lines.

| Cell Line | Cancer Type | IDH1 Mutation | AGI-14100 IC50 (nM) |
|-----------|-----------------|---------------------|------------------------|
| HT-1080 | Fibrosarcoma | R132C (endogenous) | 0.76[4] |
| U87-MG | Glioblastoma | R132H (transfected) | 0.74[4] |
| TF-1 | Erythroleukemia | R132H (transfected) | 1.75[4] |

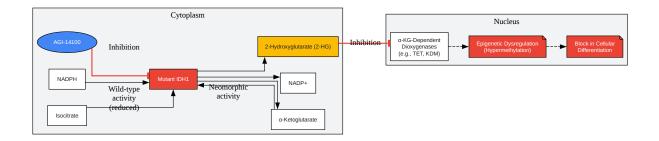
Note: While the primary publication refers to HT-1080 having an R132H mutation, it is endogenously R132C.

AGI-14100 demonstrated single-digit nanomolar potency in inhibiting cell proliferation in these mIDH1-harboring cell lines.[4] However, further development of **AGI-14100** was discontinued due to its potential to induce cytochrome P450 (CYP) 3A4 enzymes through activation of the human pregnane X receptor (hPXR), a liability that was addressed in the development of its successor, AG-120 (Ivosidenib).[2][5]

Signaling Pathway and Experimental Workflows Mutant IDH1 Signaling Pathway

The following diagram illustrates the core signaling pathway affected by mIDH1 and the mechanism of action of **AGI-14100**.





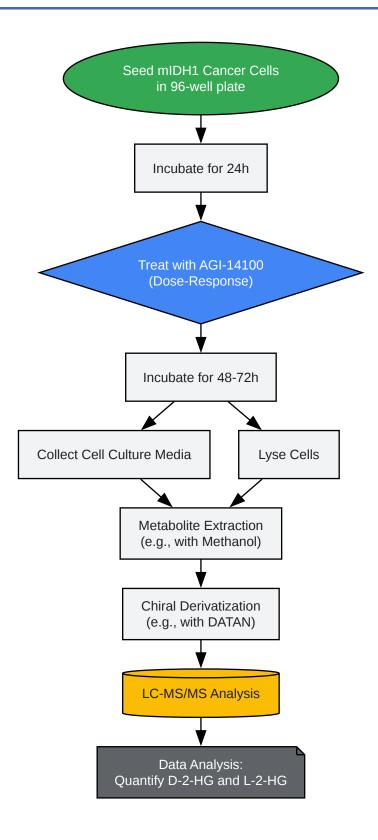
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Caption: Mutant IDH1 pathway and AGI-14100 inhibition.

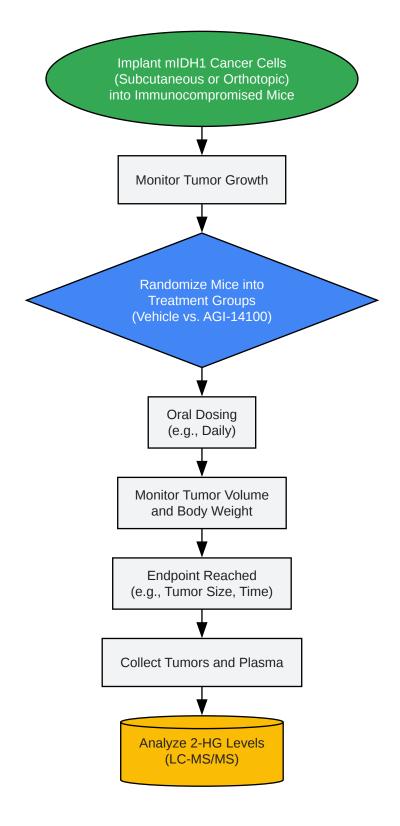
Experimental Workflow: In Vitro 2-HG Quantification

The following diagram outlines a typical workflow for measuring the effect of an mIDH1 inhibitor on intracellular 2-HG levels.









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